OP-1074

Descripción

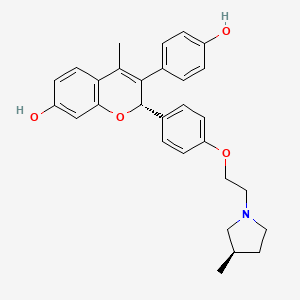

The exact mass of the compound (2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol is 457.22530847 g/mol and the complexity rating of the compound is 694. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVXAPCZVZMPMU-XBBWARJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: OP-1074, a Selective Estrogen Receptor Degrader (SERD) for ER-Positive Breast Cancer

An in-depth analysis of the therapeutic agent designated OP-1074 reveals a critical ambiguity in its identity, with the name referring to two distinct molecules in separate fields of medical research. This guide provides a comprehensive technical overview of both entities: a Selective Estrogen Receptor Degrader (SERD) for oncology applications, and a broadly neutralizing antibody (bNAb) for the treatment of HIV-1.

This compound is a pure antiestrogen (B12405530) and a selective estrogen receptor degrader (PA-SERD) that has demonstrated efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to tamoxifen (B1202).[1]

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action that targets the estrogen receptor alpha (ERα). Firstly, it acts as a competitive antagonist, binding to the ligand-binding domain (LBD) of ERα and blocking the binding of its natural ligand, 17β-estradiol (E2). This prevents the receptor from adopting an agonistic conformation required for the transcription of estrogen-responsive genes that drive cell proliferation.

Secondly, and a key feature of its SERD activity, is its ability to induce the degradation of the ERα protein. The binding of this compound to the ERα LBD induces a conformational change, particularly disrupting helix 12.[1] This altered conformation is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of the ERα protein.[2] By eliminating the receptor, this compound effectively shuts down ERα signaling in cancer cells.

Signaling Pathway

The binding of this compound to ERα initiates a cascade of events that culminates in the downregulation of estrogen-driven cellular processes.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in ER+ breast cancer cell lines.

Table 1: Inhibition of E2-Stimulated Transcription

| Cell Line | Target | IC50 (nM) |

| MCF-7 | ERα | 1.6[3] |

| MCF-7 | ERβ | 3.2[3] |

Table 2: Inhibition of Cell Proliferation

| Cell Line | IC50 (nM) |

| MCF-7 | 6.3[3] |

| CAMA-1 | 9.2[3] |

Experimental Protocols

This assay is used to quantify the ability of this compound to inhibit E2-stimulated, ERα-mediated gene transcription.

-

Cell Line: MCF-7 human breast cancer cells.

-

Reporter Plasmid: ERE-tk109-Luc, which contains multiple copies of the estrogen response element (ERE) upstream of a minimal thymidine (B127349) kinase (tk) promoter driving the expression of the firefly luciferase gene.

-

Protocol:

-

MCF-7 cells are seeded in 24-well plates and allowed to attach overnight.

-

The cells are then transfected with the ERE-tk109-Luc plasmid using a suitable transfection reagent (e.g., Effectene).

-

After a 6-hour transfection period, the medium is replaced with medium containing the test compounds (this compound at various concentrations) and a fixed concentration of 17β-estradiol (e.g., 100 pM).

-

The cells are incubated for an additional 22-24 hours.

-

Following incubation, the cells are lysed using a mammalian cell lysis reagent.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate (e.g., Bright-Glo).

-

The relative light units (RLUs) are normalized to a control (e.g., cells treated with E2 only) to determine the percent inhibition of transcription.

-

This method is used to visualize and quantify the degradation of the ERα protein induced by this compound.

-

Cell Lines: MCF-7 and CAMA-1 human breast cancer cells.

-

Protocol:

-

Cells are seeded in culture dishes and allowed to grow to a suitable confluency.

-

The cells are then treated with this compound (e.g., 100 nM) or a vehicle control for 24 hours.

-

After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the ERα band is quantified and normalized to the loading control.

-

This in vivo model is used to assess the efficacy of this compound in a setting that mimics clinical resistance to tamoxifen.

-

Cell Line: MCF7/HER2/neu cells, which are MCF-7 cells engineered to overexpress HER2, a known driver of tamoxifen resistance.

-

Animal Model: Ovariectomized athymic nude mice.

-

Protocol:

-

MCF7/HER2/neu cells are implanted into the mammary fat pads of the mice.

-

The mice are supplemented with estrogen pellets to support initial tumor growth.

-

Once tumors are established, the mice are randomized into treatment groups.

-

Treatment groups may include vehicle control, tamoxifen, and this compound. This compound is administered orally.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blot, immunohistochemistry).

-

Part 2: 10-1074, a Broadly Neutralizing Antibody (bNAb) for HIV-1

10-1074 is a potent human monoclonal antibody that can neutralize a wide range of HIV-1 strains. It is being investigated as a therapeutic agent for the treatment and prevention of HIV-1 infection.[1][4]

Core Mechanism of Action

10-1074 is a broadly neutralizing antibody that targets a specific site of vulnerability on the HIV-1 envelope glycoprotein (B1211001) (Env) spike, which is essential for the virus to enter and infect human cells.[5] The mechanism of action of 10-1074 involves several key steps:

-

Binding to the V3 Glycan Supersite: 10-1074 specifically recognizes and binds to a complex epitope at the base of the V3 loop and surrounding glycans on the gp120 subunit of the Env protein.[4][5] This region is known as the V3 glycan supersite.

-

Inhibition of Viral Entry: By binding to this critical site, 10-1074 sterically hinders the conformational changes in the Env protein that are necessary for the virus to bind to the host cell co-receptors (CCR5 or CXCR4) and subsequently fuse with the host cell membrane. This effectively blocks the entry of the virus into the cell.

-

Fc-Mediated Effector Functions: As an IgG1 antibody, 10-1074 can also engage the host's immune system through its Fc region. This can lead to the activation of other immune cells, such as natural killer (NK) cells, to eliminate HIV-1 infected cells through processes like antibody-dependent cellular cytotoxicity (ADCC).[5]

Signaling Pathway and Neutralization Mechanism

The primary action of 10-1074 is to prevent the initial stages of HIV-1 infection.

Quantitative Data

The following tables summarize the neutralization potency and pharmacokinetic properties of 10-1074.

Table 3: In Vitro Neutralization Potency of 10-1074

| HIV-1 Panel | Metric | Value (µg/mL) |

| 306 strains (13 subtypes) | IC80 | 0.18[4] |

| 26 clade B strains | IC80 | 0.13[4] |

Table 4: Pharmacokinetics of 10-1074

| Population | Half-life (days) |

| HIV-1 uninfected individuals | 24.0[1][4] |

| HIV-1 infected individuals | 12.8[1][4] |

Table 5: Clinical Efficacy of 10-1074 in Viremic Individuals

| Dose | Mean Viral Load Reduction (log10 copies/mL) |

| 30 mg/kg | 1.52[1][4] |

Experimental Protocols

This is a standard in vitro assay to measure the ability of antibodies to neutralize HIV-1.

-

Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR.

-

Protocol:

-

Serial dilutions of the 10-1074 antibody are prepared in a 96-well plate.

-

A standard amount of HIV-1 pseudovirus is added to each well containing the antibody dilutions and incubated for a set period (e.g., 1 hour) at 37°C to allow the antibody to bind to the virus.

-

TZM-bl cells are then added to each well.

-

The plates are incubated for 48 hours to allow for viral entry and expression of the luciferase reporter gene.

-

After incubation, the cells are lysed, and a luciferase substrate is added.

-

The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

-

The percentage of neutralization is calculated by comparing the luminescence in the wells with the antibody to the luminescence in control wells without the antibody. The IC50 or IC80 values are then determined.

-

ELISA is used to confirm the binding of 10-1074 to the HIV-1 envelope protein.

-

Protocol:

-

The wells of a 96-well plate are coated with a recombinant HIV-1 gp120 or gp140 protein.

-

The plate is washed to remove any unbound protein.

-

The wells are blocked to prevent non-specific binding.

-

Serial dilutions of 10-1074 are added to the wells and incubated to allow the antibody to bind to the Env protein.

-

The plate is washed to remove unbound antibody.

-

A secondary antibody that recognizes human IgG and is conjugated to an enzyme (e.g., HRP) is added to the wells.

-

After another wash, a substrate for the enzyme is added, which produces a colored product.

-

The absorbance of the colored product is measured using a plate reader. The absorbance is proportional to the amount of 10-1074 bound to the Env protein.

-

This type of clinical trial is designed to evaluate the safety, pharmacokinetics, and antiviral activity of 10-1074 in individuals with HIV-1.

-

Study Population: HIV-1 infected individuals, both on and off antiretroviral therapy (ART).

-

Protocol:

-

Participants receive a single intravenous infusion of 10-1074 at a specified dose (e.g., 3, 10, or 30 mg/kg).

-

For participants on ART, an analytical treatment interruption (ATI) may be initiated, where they stop their daily ART regimen.

-

Blood samples are collected at multiple time points to measure the concentration of 10-1074 in the serum (pharmacokinetics) and the HIV-1 viral load.

-

Safety is monitored throughout the study by assessing adverse events.

-

The primary endpoints are the safety and tolerability of 10-1074, its pharmacokinetic profile, and its effect on viral load.

-

References

- 1. Antibody 10-1074 suppresses viremia in HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 3. hiv.lanl.gov [hiv.lanl.gov]

- 4. Antibody 10-1074 suppresses viremia in HIV-1-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 10-1074 Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

OP-1074: A Selective Estrogen Receptor Degrader for Endocrine-Resistant Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to existing treatments, such as tamoxifen (B1202) and aromatase inhibitors. A key mechanism of this resistance involves the continued signaling of the estrogen receptor alpha (ERα). Selective Estrogen Receptor Degraders (SERDs) represent a therapeutic strategy to overcome this resistance by not only blocking ERα activity but also promoting its degradation. OP-1074 is a novel, pure antiestrogen (B12405530) that functions as a potent and selective ER degrader (PA-SERD), demonstrating efficacy in preclinical models of endocrine-resistant breast cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this compound.

Core Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism. As a pure antiestrogen, it competitively binds to the ligand-binding domain of both ERα and ERβ, effectively blocking the transcriptional activity stimulated by 17β-estradiol (E2).[3] Crucially, the specific stereochemistry of this compound's pyrrolidine (B122466) side chain disrupts the conformation of helix 12 in the ERα ligand-binding domain.[1][2] This conformational change prevents the recruitment of coactivators necessary for gene transcription and marks the receptor for proteasomal degradation, leading to a reduction in cellular ERα levels.[4]

Signaling Pathway and Mechanism of this compound

Caption: Estrogen signaling versus this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in key assays.

| Assay | Cell Line | Receptor | IC50 (nM) | Reference |

| E2-Stimulated Transcription Inhibition | MCF-7 | ERα | 1.6 | [3] |

| ERβ | 3.2 | [3] | ||

| Cell Proliferation Inhibition | ||||

| MCF-7 | - | 6.3 | [3] | |

| CAMA-1 | - | 9.2 | [3] |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound.

E2-Stimulated Transcription Inhibition Assay (ERE-Luciferase Reporter Assay)

-

Cell Line: MCF-7 human breast cancer cells.

-

Protocol:

-

MCF-7 cells are seeded in appropriate well plates and allowed to adhere.

-

Cells are transfected with an Estrogen Response Element (ERE) driving a luciferase reporter gene (e.g., ERE-tk109-Luc).

-

Following transfection, cells are treated with varying concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (E2) (e.g., 100 pM).

-

After a 22-24 hour incubation period, cells are lysed.[4]

-

Luciferase activity in the cell lysates is measured using a luminometer.

-

The results are normalized to the activity of cells treated with E2 alone, and IC50 values are calculated.

-

Cell Proliferation Assay

-

Cell Lines: MCF-7 and CAMA-1 human breast cancer cells.

-

Protocol:

-

Cells are seeded in 96-well plates in their respective growth media.

-

After allowing the cells to attach, they are treated with a range of concentrations of this compound in the presence of 100 pM E2.

-

The cells are incubated for a period of 7-8 days, with media and treatments being refreshed as needed.[4]

-

Cell viability/proliferation is assessed using a fluorescent DNA-binding dye (e.g., CyQUANT) or an MTT assay.

-

Fluorescence or absorbance is measured, and the data is used to determine the IC50 for cell proliferation inhibition.

-

ERα Protein Degradation Assay (Western Blot)

-

Cell Lines: MCF-7 and CAMA-1 cells.

-

Protocol:

-

Cells are seeded in culture dishes and grown to a suitable confluency.

-

The cells are then treated with a fixed concentration of this compound (e.g., 100 nM) or vehicle control for 24 hours.[3][4]

-

Following treatment, total cell lysates are prepared using RIPA buffer or a similar lysis buffer.

-

Protein concentration in the lysates is determined using a BCA assay or equivalent method.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to assess the reduction in ERα protein levels.

-

In Vivo Efficacy in a Tamoxifen-Resistant Xenograft Model

-

Model: Tamoxifen-resistant MCF-7 xenografts in ovariectomized athymic mice.

-

Protocol:

-

Tamoxifen-resistant tumors are established by long-term treatment of MCF-7 xenografts with tamoxifen.

-

Once tumors reach a predetermined size, the mice are randomized into treatment groups.

-

This compound is administered to the treatment group, typically via oral gavage or another appropriate route, at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

The study is concluded when tumors in the control group reach a defined endpoint, and the antitumor efficacy of this compound is evaluated by comparing tumor growth between the treated and control groups.

-

Experimental and Drug Evaluation Workflow

The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent selective estrogen receptor degrader with a well-defined mechanism of action. Its ability to induce the degradation of ERα, in addition to antagonizing its function, makes it a promising candidate for the treatment of ER+ breast cancers that have developed resistance to standard endocrine therapies. The preclinical data strongly support its further investigation in clinical settings.

References

The Intricate Dance of OP-1074 and Estrogen Receptor Alpha: A Technical Guide to the Disruption of Helix 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the novel benzopyran compound, OP-1074, and the estrogen receptor alpha (ERα), with a particular focus on the critical role of helix 12 in the receptor's ligand-binding domain. This compound has emerged as a potent pure antiestrogen (B12405530) and a selective ER degrader (PA-SERD), offering a promising therapeutic strategy for endocrine-resistant breast cancer.[1][2] This document will detail the quantitative data supporting its activity, the experimental protocols used to elucidate its mechanism, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Stereospecific Disruption of Helix 12

This compound's unique antiestrogenic profile stems from its specific stereochemistry.[1][2] The presence of a stereospecific methyl group on the pyrrolidine (B122466) side chain of this compound is paramount to its function.[1] This structural feature directly interacts with and displaces helix 12 of the ERα ligand-binding domain (LBD).[1] In its active, agonist-bound state, helix 12 assumes a conformation that seals the ligand-binding pocket and creates a surface for the recruitment of coactivator proteins, a crucial step in initiating the transcription of estrogen-responsive genes. By disrupting the positioning of helix 12, this compound prevents this coactivator recruitment, thereby silencing the transcriptional activity of the receptor.[1] Furthermore, this altered conformation flags the receptor for ubiquitination and subsequent degradation by the proteasome, classifying this compound as a selective estrogen receptor degrader (SERD).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line/Target | IC50 Value (nM) | Conditions |

| E2-Stimulated Transcription | ERα | 1.6 | - |

| E2-Stimulated Transcription | ERβ | 3.2 | - |

| Cell Proliferation | MCF-7 | 6.3 | 24-hour treatment |

| Cell Proliferation | CAMA-1 | 9.2 | 24-hour treatment |

| E2-Stimulated Alkaline Phosphatase Activity | Ishikawa | 20 | Antagonist mode |

Data sourced from MedchemExpress and Fanning et al., 2018.[1][4]

Table 2: Competitive Binding Affinity of this compound for ERα LBD

| Compound | IC50 (nM) |

| This compound | 7.03 ± 0.05 |

| Estradiol (E2) | 6.71 ± 0.06 |

| 4-hydroxytamoxifen (4-OHT) | 10.46 ± 0.06 |

| Fulvestrant (B1683766) | 26.88 ± 0.07 |

Data represents the concentration of the compound required to displace 50% of [3H]-E2 from the ERα LBD. Sourced from Fanning et al., 2018.

Table 3: ERα Degradation by this compound

| Cell Line | Concentration of this compound | Treatment Duration | ERα Protein Level (% of Vehicle) |

| MCF-7 | 100 nM | 24 hours | 49% |

| CAMA-1 | 100 nM | 24 hours | Destabilized |

Data sourced from Fanning et al., 2018 and MedchemExpress.[4]

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize the key molecular pathways and experimental procedures.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature, particularly Fanning et al., 2018.

ERα Competitive Binding Assay

-

Objective: To determine the relative binding affinity of this compound for the ERα ligand-binding domain.

-

Materials:

-

Purified ERα LBD protein

-

[3H]-labeled 17β-estradiol ([3H]-E2)

-

Unlabeled competitor compounds (this compound, E2, 4-OHT, fulvestrant)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol)

-

Hydroxyapatite (B223615) slurry

-

Scintillation fluid and counter

-

-

Procedure:

-

A constant concentration of ERα LBD and [3H]-E2 are incubated in the assay buffer.

-

Increasing concentrations of unlabeled competitor compounds are added to the mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The reaction is stopped by the addition of ice-cold hydroxyapatite slurry, which binds the protein-ligand complexes.

-

The slurry is washed to remove unbound [3H]-E2.

-

Scintillation fluid is added to the washed hydroxyapatite, and the amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of the competitor that inhibits 50% of the specific [3H]-E2 binding (IC50) is calculated.

-

ERE-Luciferase Reporter Gene Assay

-

Objective: To measure the ability of this compound to inhibit E2-stimulated, ERα-mediated gene transcription.

-

Materials:

-

MCF-7 cells stably transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid.

-

Cell culture medium (e.g., phenol (B47542) red-free DMEM) supplemented with charcoal-stripped fetal bovine serum.

-

17β-estradiol (E2)

-

This compound and other test compounds

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

MCF-7-ERE-Luc cells are seeded in multi-well plates and allowed to adhere.

-

The medium is replaced with a medium containing a constant, sub-maximal concentration of E2 (e.g., 100 pM) and varying concentrations of the antagonist (this compound).

-

Cells are incubated for a defined period (e.g., 22 hours).

-

The medium is removed, and cells are lysed.

-

Luciferase assay reagent is added to the lysate, and luminescence is measured using a luminometer.

-

The IC50 value is determined as the concentration of this compound that causes a 50% reduction in E2-stimulated luciferase activity.

-

Western Blot for ERα Degradation

-

Objective: To assess the effect of this compound on the cellular levels of ERα protein.

-

Materials:

-

MCF-7 or CAMA-1 cells

-

Cell culture medium

-

This compound (e.g., 100 nM) and control compounds

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cells are treated with this compound or control compounds for a specified time (e.g., 24 hours).

-

Cells are washed and then lysed.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary anti-ERα antibody, followed by washing.

-

The membrane is then incubated with the HRP-conjugated secondary antibody, followed by washing.

-

The chemiluminescent substrate is applied, and the signal is detected using an imaging system.

-

The membrane is stripped and re-probed with an anti-β-actin antibody to confirm equal loading.

-

Densitometry is used to quantify the ERα protein levels relative to the loading control.

-

Tamoxifen-Resistant Xenograft Model

-

Objective: To evaluate the in vivo efficacy of this compound in a model of endocrine-resistant breast cancer.

-

Materials:

-

Immunocompromised mice (e.g., ovariectomized athymic nude mice)

-

Tamoxifen-resistant MCF-7 cells (e.g., MCF7/HER2/neu)

-

Estrogen pellets for implantation

-

This compound, tamoxifen, and fulvestrant for treatment

-

Vehicle for drug delivery

-

-

Procedure:

-

Tamoxifen-resistant MCF-7 cells are implanted into the mammary fat pads of ovariectomized mice that have been supplemented with estrogen pellets to support initial tumor growth.[5]

-

Once tumors reach a palpable size, the estrogen pellets are removed, and the mice are randomized into treatment groups.

-

Mice are treated daily with vehicle, tamoxifen, fulvestrant, or this compound via the appropriate route of administration (e.g., oral gavage for this compound and tamoxifen, subcutaneous injection for fulvestrant).[5]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and overall health are monitored throughout the study.

-

At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

The change in tumor volume over time is calculated for each treatment group to determine efficacy.[5]

-

Conclusion

This compound represents a significant advancement in the development of antiestrogen therapies. Its unique stereochemistry enables a potent and pure antagonist activity through the disruption of ERα helix 12, leading to both the inhibition of transcriptional activity and the degradation of the receptor. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working to combat endocrine-resistant breast cancer. The continued investigation of compounds like this compound that exploit novel mechanisms of receptor antagonism holds great promise for the future of breast cancer treatment.

References

- 1. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

OP-1074: A Technical Guide to its Biochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-1074 is a novel, potent, and orally bioavailable pure antiestrogen (B12405530) that acts as a selective estrogen receptor degrader (PA-SERD).[1][2] This technical guide provides an in-depth overview of the biochemical properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. Through a unique stereospecific interaction with the estrogen receptor alpha (ERα), this compound induces a conformational change that leads to the complete blockade of ERα signaling and subsequent degradation of the receptor.[1][2] This dual action makes this compound a promising therapeutic candidate for endocrine-resistant breast cancer.

Core Biochemical Properties

This compound is a benzopyran derivative with a stereospecific 3R-methylpyrrolidine side chain that is crucial for its unique antiestrogenic activity.[1] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity in certain tissues, this compound is a pure antagonist.[1][3] Its primary mechanism of action involves direct binding to the ligand-binding domain (LBD) of ERα. This interaction disrupts the conformation of helix 12, a critical region for coactivator binding and transcriptional activation.[1] The altered conformation not only prevents the recruitment of coactivators but also marks the ERα protein for proteasomal degradation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the biochemical efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line/System | Target | IC50 Value | Reference |

| E2-Stimulated Transcription | MCF-7 | ERα | 1.6 nM | [2] |

| E2-Stimulated Transcription | - | ERβ | 3.2 nM | [2] |

| Cell Proliferation | MCF-7 | - | 6.3 nM | [2] |

| Cell Proliferation | CAMA-1 | - | 9.2 nM | [2] |

Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model

| Treatment Group | Dosage | Tumor Volume Change | Reference |

| This compound | 100 mg/kg (twice daily, oral) | Significant tumor shrinkage | [1] |

| Fulvestrant | 100 mg/kg (daily, subcutaneous) | Less effective than this compound | [1] |

| Tamoxifen | 100 mg/kg (daily, oral) | Tumor growth (resistance) | [1] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on its unique interaction with ERα, leading to both transcriptional repression and protein degradation.

Caption: Mechanism of this compound action on ERα signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biochemical properties of this compound.

ERα-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to inhibit estrogen-stimulated gene transcription.[3]

Materials:

-

MCF-7 cells

-

Estrogen-responsive reporter plasmid (e.g., ERE-tk109-Luc)[3]

-

Transfection reagent

-

Cell culture medium and supplements

-

17β-estradiol (E2)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ERE-tk109-Luc reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with a medium containing 100 pM E2 and varying concentrations of this compound (e.g., 0-100 nM).[2][3] Include control wells with E2 alone and vehicle control.

-

Incubation: Incubate the cells for 22 hours.[3]

-

Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the IC50 value of this compound for the inhibition of E2-stimulated transcription.

Caption: Experimental workflow for the Luciferase Reporter Assay.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of breast cancer cell lines.[2]

Materials:

-

MCF-7 or CAMA-1 cells

-

Cell culture medium and supplements

-

17β-estradiol (E2)

-

This compound

-

DNA-binding fluorescent dye (e.g., CyQUANT) or luminescence-based viability reagent (e.g., CellTiter-Glo)

-

Microplate reader (fluorescence or luminescence)

Protocol:

-

Cell Seeding: Seed MCF-7 or CAMA-1 cells in 96-well plates at a low density.

-

Treatment: After 24 hours, treat the cells with a medium containing 100 pM E2 and a range of this compound concentrations.[3]

-

Incubation: Incubate MCF-7 cells for 7 days and CAMA-1 cells for 8 days.[3]

-

Quantification:

-

For DNA-binding dye: Lyse the cells and add the fluorescent dye. Measure fluorescence, which is proportional to the cell number.

-

For luminescence-based assay: Add the reagent and measure luminescence, which is proportional to the number of viable cells.[5]

-

-

Data Analysis: Plot the cell proliferation against the concentration of this compound and determine the IC50 value.

ERα Degradation Assay (Western Blot)

This assay visualizes and quantifies the degradation of ERα protein induced by this compound.[3]

Materials:

-

MCF-7 or CAMA-1 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Treat MCF-7 or CAMA-1 cells with 100 nM this compound for 24 hours.[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probing: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

-

Analysis: Quantify the band intensities to determine the extent of ERα degradation.

Caption: Experimental workflow for the ERα Degradation Assay.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for ER-positive breast cancer, particularly in cases of acquired resistance to current endocrine therapies. Its unique mechanism of inducing a disruptive conformational change in ERα, leading to complete antagonism and receptor degradation, sets it apart from existing treatments. The data presented in this guide highlight its potent in vitro and in vivo activity. The detailed experimental protocols provide a framework for researchers to further investigate the biochemical properties and therapeutic applications of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in Ishikawa cells: estrogenic action of delta 5 adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

The Structure-Activity Relationship of OP-1074: A Potent and Selective Estrogen Receptor Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

OP-1074 is a novel, pure anti-estrogen compound identified as a selective estrogen receptor degrader (PA-SERD).[1] It exhibits potent and specific anti-estrogenic activity against both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of new therapies for estrogen receptor-positive (ER+) cancers.

Core Mechanism of Action

This compound functions as a pure antagonist of the estrogen receptor, completely lacking any tissue-specific agonist activity.[2] Its primary mechanism involves the destabilization and subsequent degradation of the ERα protein.[1] This activity is critically dependent on the specific stereochemistry of a methyl group on the pyrrolidine (B122466) side chain of the molecule.[2] This stereospecific feature leads to a disruption of the conformation of helix 12 in the ligand-binding domain of ERα, which is essential for the binding of transcriptional coactivators.[2] By preventing coactivator recruitment and promoting receptor degradation, this compound effectively shuts down estrogen-driven gene expression and cellular proliferation.

Quantitative Biological Activity

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for its effects on transcription and cell proliferation in different breast cancer cell lines.

| Target | Assay | Cell Line | IC50 (nM) |

| ERα | 17β-estradiol (E2)-stimulated transcription | - | 1.6[1] |

| ERβ | 17β-estradiol (E2)-stimulated transcription | - | 3.2[1] |

Table 1: Transcriptional Inhibition of this compound

| Cell Line | Assay | IC50 (nM) |

| MCF-7 | Cell Proliferation | 6.3[1] |

| CAMA-1 | Cell Proliferation | 9.2[1] |

Table 2: Anti-proliferative Activity of this compound

Structure-Activity Relationship Insights

The development of this compound involved the synthesis and screening of a panel of benzopyran derivatives with varying side chains.[2] While specific data for all analogs is not publicly available, the critical role of the stereospecific methyl group on the pyrrolidine side chain has been highlighted as a key determinant of its pure anti-estrogenic and ER-degrading activity.[2] This suggests that modifications to this side chain can significantly impact the molecule's efficacy and mechanism of action. Further research into a broader range of analogs would provide a more detailed understanding of the SAR for this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for the key experiments used to characterize the activity of this compound.

E2-Stimulated Transcription Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of the estrogen receptor in the presence of its natural ligand, 17β-estradiol (E2).

-

Cell Line: MCF-7 breast cancer cells.

-

Reporter Gene: Estrogen Response Element (ERE) driving a luciferase reporter gene (ERE-tk109-Luc).

-

Protocol:

-

Seed MCF-7 cells in appropriate well plates.

-

After cell attachment, treat the cells with varying concentrations of this compound or other test compounds for 22 hours in the presence of 100 pM E2.

-

Following incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to the activity observed with E2 alone (defined as 100%) and to basal activity in the absence of E2.

-

Calculate IC50 values from the dose-response curves.

-

Cell Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cell lines.

-

Cell Lines: MCF-7 and CAMA-1 breast cancer cells.

-

Protocol:

-

Seed MCF-7 or CAMA-1 cells in 96-well plates.

-

Treat the cells with a range of concentrations of this compound in the presence of 100 pM E2.

-

Incubate the cells for 7 days (MCF-7) or 8 days (CAMA-1).

-

Quantify cell number by using a fluorescent DNA-binding dye (e.g., CyQUANT) or other proliferation reagents (e.g., MTT, WST-1).

-

Measure the fluorescence or absorbance and calculate the IC50 values from the dose-response curves.

-

ERα Protein Destabilization Assay (Western Blot)

This assay visualizes and quantifies the degradation of the ERα protein induced by the test compound.

-

Cell Lines: MCF-7 and CAMA-1 breast cancer cells.

-

Protocol:

-

Treat MCF-7 and CAMA-1 cells with the test compound (e.g., 100 nM this compound) for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for ERα.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

As a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

-

Quantify band intensities to determine the extent of ERα degradation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows for its experimental characterization.

Caption: Estrogen signaling and the inhibitory mechanism of this compound.

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising therapeutic candidate for ER+ breast cancers, including those that have developed resistance to other endocrine therapies. Its potent and selective degradation of ERα, driven by a specific stereochemical feature, underscores the importance of subtle structural modifications in drug design. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of next-generation SERDs. A more detailed exploration of the structure-activity relationships within the benzopyran scaffold could unveil further opportunities for optimizing potency, selectivity, and pharmacokinetic properties.

References

OP-1074: A Technical Guide for Endocrine Resistance Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OP-1074, a potent and selective estrogen receptor (ER) degrader, for its application in endocrine resistance research. This document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols.

Core Concepts: Mechanism of Action

This compound is characterized as a pure antiestrogen (B12405530) and a selective ER degrader (PA-SERD).[1][2] Its primary mechanism involves binding to the estrogen receptor alpha (ERα) and inducing its degradation. This action disrupts the signaling pathways that drive the proliferation of ER-positive breast cancer cells, including those that have developed resistance to standard endocrine therapies like tamoxifen.

A key structural feature of this compound is a stereospecific methyl group on its pyrrolidine (B122466) side chain.[3] This feature is crucial for its interaction with helix 12 of the ERα ligand-binding domain, leading to the complete antagonism of estrogenic activity.[3] By promoting the degradation of the ERα protein, this compound effectively eliminates the primary driver of tumor growth in ER-dependent cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Target | IC50 Value | Reference |

| E2-Stimulated Transcription | MCF-7 | ERα | 1.6 nM | [1] |

| E2-Stimulated Transcription | - | ERβ | 3.2 nM | [1] |

| Cell Proliferation | MCF-7 | - | 6.3 nM | [1] |

| Cell Proliferation | CAMA-1 | - | 9.2 nM | [1] |

Table 2: In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Regimen | Outcome | Reference |

| Ovariectomized athymic nude mice with estrogen pellets | MCF7/HER2/neu | This compound | 100 mg/kg, twice daily, oral gavage | Statistically significant tumor shrinkage compared to fulvestrant (B1683766) at the end of the study | [4] |

| Ovariectomized athymic nude mice with estrogen pellets | MCF7/HER2/neu | Tamoxifen | 100 mg/kg, daily, oral gavage | Tumor growth | [4] |

| Ovariectomized athymic nude mice with estrogen pellets | MCF7/HER2/neu | Fulvestrant | 100 mg/kg, daily, subcutaneous | Tumor stasis/slight regression | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

The Selective Estrogen Receptor Degrader OP-1074: A Technical Overview of its Antagonistic Effects on ERα and ERβ

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-1074 is a potent, orally bioavailable, non-steroidal pure antiestrogen (B12405530) and selective estrogen receptor degrader (SERD) that demonstrates specific antagonistic activity against both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). This document provides a comprehensive technical guide on the effects of this compound on ERα and ERβ, detailing its mechanism of action, quantitative biological activities, and the experimental protocols used for its characterization. This compound inhibits 17β-estradiol (E2)-stimulated transcription and demonstrates efficacy in breast cancer models by promoting the degradation of ERα. Its unique stereochemistry is crucial for disrupting the conformation of helix 12 in the ERα ligand-binding domain, a key step in its antagonistic and degradation activity.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data for its effects on ERα and ERβ.

Table 1: Transcriptional Inhibition of Estrogen Receptors by this compound

| Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| ERα | E2-Stimulated Transcriptional Inhibition | MCF-7 | IC50 | 1.6 | [1] |

| ERβ | E2-Stimulated Transcriptional Inhibition | Not Specified | IC50 | 3.2 | [1] |

Table 2: Binding Affinity of this compound for ERα

| Receptor | Assay Type | Ligand | Parameter | Value (nM) | Reference |

| ERα | Competitive Binding Assay | This compound | IC50 | 7 | |

| ERα | Competitive Binding Assay | Fulvestrant (B1683766) | IC50 | 27 |

Table 3: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| MCF-7 | Cell Proliferation Assay | IC50 | 6.3 | [1] |

| CAMA-1 | Cell Proliferation Assay | IC50 | 9.2 | [1] |

Mechanism of Action: Disruption of Helix 12 and ERα Degradation

This compound functions as a pure antagonist of estrogen receptors by directly competing with estradiol (B170435) for binding to the ligand-binding domain (LBD) of both ERα and ERβ. A critical aspect of its mechanism, particularly for ERα, is its ability to act as a selective estrogen receptor degrader (SERD).

Upon binding to the ERα LBD, the specific stereochemistry of this compound induces a conformational change that disrupts the positioning of helix 12, the activation function 2 (AF-2) domain. In the presence of an agonist like estradiol, helix 12 adopts a conformation that seals the ligand-binding pocket and creates a binding surface for coactivator proteins, leading to the transcription of estrogen-responsive genes. This compound prevents this alignment, and instead, promotes a conformation that is recognized by the cellular machinery for protein degradation. This leads to the ubiquitination of ERα and its subsequent degradation by the proteasome. This degradation of the receptor effectively removes it from the cell, preventing both ligand-dependent and independent signaling, which is a key advantage in overcoming resistance to other endocrine therapies.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on ERα and ERβ.

Competitive Binding Assay for ERα

This assay determines the relative binding affinity of this compound to the estrogen receptor alpha by measuring its ability to compete with a radiolabeled estrogen.

Materials:

-

Purified recombinant human ERα ligand-binding domain (LBD)

-

[3H]-Estradiol (radioligand)

-

This compound and reference compounds (e.g., unlabeled estradiol, fulvestrant)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Hydroxyapatite (B223615) slurry

-

Wash buffer (e.g., 40 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM EDTA, 1 mM EGTA)

-

Scintillation fluid and vials

-

Microcentrifuge tubes and a refrigerated microcentrifuge

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and reference compounds in the assay buffer.

-

In microcentrifuge tubes, combine the ERα LBD, a fixed concentration of [3H]-Estradiol (typically at or below its Kd), and varying concentrations of the competitor (this compound or reference compounds).

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Add ice-cold hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

-

Incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge the tubes at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the hydroxyapatite.

-

Aspirate the supernatant and wash the pellet multiple times with ice-cold wash buffer.

-

After the final wash, resuspend the pellet in scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the percentage of specific binding for each competitor concentration and determine the IC50 value by non-linear regression analysis.

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to inhibit the transcriptional activity of ERα and ERβ.

Materials:

-

MCF-7 cells (for ERα) or other suitable cell line transfected with ERβ.

-

Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

A reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).

-

A transfection reagent.

-

17β-Estradiol (E2).

-

This compound and reference antiestrogens.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

If the cell line is not stably expressing the reporter, transfect the cells with the ERE-luciferase reporter plasmid.

-

After 24 hours, replace the medium with a medium containing serial dilutions of this compound or a reference compound, in the presence of a fixed concentration of E2 (typically the EC50 for E2-induced luciferase expression).

-

Include control wells with E2 alone (positive control) and vehicle (negative control).

-

Incubate the cells for 22-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the anti-proliferative effects of this compound on estrogen-dependent breast cancer cell lines like MCF-7 and CAMA-1.

Materials:

-

MCF-7 and CAMA-1 cells.

-

Cell culture medium with charcoal-stripped fetal bovine serum.

-

17β-Estradiol (E2).

-

This compound and reference compounds.

-

A reagent for quantifying cell number (e.g., a fluorescent DNA-binding dye like CyQUANT®, or a metabolic assay like MTS).

-

96-well cell culture plates.

-

A fluorescence plate reader or spectrophotometer.

Procedure:

-

Seed the cells in 96-well plates at a low density.

-

Allow the cells to attach and acclimate for 24 hours.

-

Replace the medium with a medium containing serial dilutions of this compound or a reference compound, in the presence of a fixed, proliferation-stimulating concentration of E2 (e.g., 100 pM).

-

Include control wells with E2 alone and vehicle.

-

Incubate the cells for an extended period to allow for multiple cell divisions (e.g., 7-8 days), changing the medium with fresh compounds every 2-3 days.

-

At the end of the incubation period, quantify the cell number using the chosen method according to the manufacturer's protocol.

-

Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for ERα Degradation

This technique is used to visualize and quantify the reduction in ERα protein levels following treatment with this compound.

Materials:

-

MCF-7 or CAMA-1 cells.

-

Cell culture medium.

-

This compound, fulvestrant (positive control for degradation), and vehicle (e.g., DMSO).

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Protein transfer system and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against ERα.

-

Primary antibody against a loading control protein (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed the cells in culture dishes and grow them to a suitable confluency.

-

Treat the cells with this compound (e.g., 100 nM), fulvestrant, or vehicle for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against ERα overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in ERα protein levels.

Conclusion

This compound is a potent SERD with demonstrated antagonistic activity against both ERα and ERβ. Its ability to not only block the transcriptional activity of these receptors but also to induce the degradation of ERα makes it a promising candidate for the treatment of estrogen receptor-positive breast cancers, particularly those that have developed resistance to other endocrine therapies. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel estrogen receptor modulators.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with OP-1074

For Researchers, Scientists, and Drug Development Professionals

Introduction

OP-1074 is a novel, potent, and selective estrogen receptor degrader (SERD) that acts as a pure anti-estrogen. It has demonstrated significant anti-proliferative activity in estrogen receptor-positive (ER+) breast cancer cell lines. This document provides detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a pure anti-estrogen that specifically targets both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its primary mechanism involves the destabilization and subsequent degradation of the ERα protein. By binding to the estrogen receptor, this compound disrupts the typical signaling cascade initiated by estradiol (B170435) (E2), leading to the inhibition of E2-stimulated gene transcription and a halt in the proliferation of ER+ breast cancer cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in key assays.

Table 1: Inhibition of E2-Stimulated Transcription

| Cell Line | Target | IC50 (nM) |

| - | ERα | 1.6[1] |

| - | ERβ | 3.2[1] |

Table 2: Inhibition of Cell Proliferation

| Cell Line | IC50 (nM) |

| MCF-7 | 6.3[1] |

| CAMA-1 | 9.2[1] |

Experimental Protocols

Cell Culture of MCF-7 and CAMA-1 Cells

Objective: To maintain healthy cultures of MCF-7 and CAMA-1 breast cancer cell lines for use in subsequent in vitro assays.

Materials:

-

MCF-7 (ATCC HTB-22) or CAMA-1 (ATCC HTB-21) cells

-

DMEM (for MCF-7) or MEM (for CAMA-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in T-75 flasks with the appropriate complete medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency.

-

To subculture, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes, or until cells detach.

-

Neutralize trypsin with 7-8 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Cell Culture and Subculture Workflow

ERα Degradation Assay via Western Blot

Objective: To determine the ability of this compound to induce the degradation of the ERα protein in breast cancer cells.

Materials:

-

MCF-7 or CAMA-1 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for 24 hours.[1] Include a vehicle control (e.g., DMSO).

-

After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify band intensities using densitometry software and normalize ERα levels to the loading control.

ERα Degradation Western Blot Workflow

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on breast cancer cells.

Materials:

-

MCF-7 or CAMA-1 cells

-

This compound

-

Estradiol (E2)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a fluorescent DNA-binding dye)

-

Plate reader

Protocol:

-

Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound in the presence of 100 pM E2.[4][5] Include a vehicle control and a control with E2 only.

-

Incubate the plates for 7 days (MCF-7) or 8 days (CAMA-1).[5]

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the E2-only control and plot the results to determine the IC50 value.

Estrogen Response Element (ERE) Luciferase Reporter Assay

Objective: To measure the effect of this compound on E2-stimulated transcription from an estrogen response element.

Materials:

-

MCF-7 cells

-

Transfection reagent

-

This compound

-

Estradiol (E2)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed MCF-7 cells in 24-well plates.

-

Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of this compound in the presence of 100 pM E2 for 22 hours.[4][5]

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percent inhibition of E2-stimulated transcription for each concentration of this compound.

Signaling Pathway

This compound Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Specific stereochemistry of this compound disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for OP-1074 in Tamoxifen-Resistant Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies, such as tamoxifen (B1202), are a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. OP-1074 is a novel pure antiestrogen (B12405530) and a selective ER degrader (PA-SERD) that has shown significant efficacy in preclinical models of tamoxifen-resistant breast cancer. These application notes provide detailed protocols and data for the utilization of this compound in tamoxifen-resistant xenograft models, intended to guide researchers in evaluating its therapeutic potential.

Mechanism of Action of this compound

This compound functions as a pure antagonist of the estrogen receptor alpha (ERα) and induces its degradation. Its specific stereochemistry allows it to disrupt the conformation of ERα helix 12, which is crucial for receptor stability and transcriptional activity. This dual mechanism of action—pure antagonism and degradation—makes this compound a promising agent to overcome tamoxifen resistance, which can be driven by both ligand-independent ERα activation and the upregulation of alternative growth factor signaling pathways.

Data Presentation

In Vivo Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model

The following table summarizes the in vivo efficacy of this compound in a tamoxifen-resistant MCF7/HER2/neu xenograft model.[1]

| Treatment Group | Dosage and Administration | Mean Percent Change in Tumor Volume (vs. Start of Treatment) | Statistical Significance (vs. Fulvestrant) |

| Tamoxifen | 100 mg/kg, daily, oral gavage | Tumor Growth | N/A |

| Fulvestrant | 100 mg/kg, daily, subcutaneous | Tumor Shrinkage | N/A |

| This compound | 100 mg/kg, twice daily, oral gavage | Significant Tumor Shrinkage | p < 0.05 |

N/A: Not Applicable

Experimental Protocols

Protocol 1: Establishment of Tamoxifen-Resistant Breast Cancer Xenograft Models

This protocol describes the establishment of a tamoxifen-resistant xenograft model using MCF7 cells overexpressing HER2/neu.

Materials:

-

Tamoxifen-resistant MCF7/HER2/neu cells

-

Female ovariectomized athymic nude mice (4-6 weeks old)

-

Estrogen pellets (e.g., 0.72 mg, 60-day release)

-

Matrigel

-

Sterile PBS

-

Syringes and needles (27G)

-

Calipers

Procedure:

-

Cell Culture: Culture tamoxifen-resistant MCF7/HER2/neu cells in appropriate media supplemented with tamoxifen to maintain the resistant phenotype.

-

Estrogen Pellet Implantation: One week prior to cell injection, subcutaneously implant an estrogen pellet into the flank of each mouse to support initial tumor growth.

-

Cell Preparation: On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Establishment of Tamoxifen Resistance in Vivo: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups. Continue to monitor tumor growth to confirm resistance in the tamoxifen-treated control group.

Protocol 2: Administration of this compound in Xenograft Models

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

-

This compound

-

Vehicle (e.g., corn oil)

-

Oral gavage needles

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse). Ensure complete dissolution.

-

Dosing: Administer this compound to the mice via oral gavage at a dose of 100 mg/kg, twice daily.[1] The volume of administration should be adjusted based on the individual mouse's body weight.

-

Treatment Duration: Continue the treatment for the duration of the study, typically 3-4 weeks, or until the tumor volume in the control group reaches the predetermined endpoint.

Protocol 3: Western Blot Analysis for ERα Degradation

This protocol describes the methodology to assess the degradation of ERα in tumor tissues following this compound treatment.

Materials:

-

Excised tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-ERα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Tissue Lysis: Homogenize the excised tumor tissue in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the intensity of the ERα and β-actin bands using densitometry software. Normalize the ERα signal to the β-actin signal to determine the relative ERα protein levels.

Protocol 4: Luciferase Reporter Assay for ERα Transcriptional Activity

This protocol is for assessing the inhibitory effect of this compound on ERα-mediated gene transcription.

Materials:

-

Breast cancer cell line (e.g., SK-BR-3)

-

Expression plasmid for Y537S-mutant ESR1

-

Estrogen Response Element (ERE)-driven luciferase reporter plasmid (e.g., ERE-tk109-Luc)

-

Transfection reagent

-

This compound and other ligands (e.g., estradiol)

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Transient Transfection: Co-transfect the cells with the Y537S-ESR1 expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other ligands for 22 hours.[1]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as a percentage of the vehicle control.

Visualizations

Caption: Signaling pathways in tamoxifen resistance and the mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound in a tamoxifen-resistant xenograft model.

References

Application Notes and Protocols: OP-1074 for Breast Cancer Cell Lines